Acefylline Piperazine is a derivative of theophylline, classified as a stimulant xanthine compound. It exhibits direct bronchodilator effects and is primarily utilized in the treatment of bronchial asthma. Compared to theophylline, acefylline piperazine is noted for its reduced toxicity, making it a safer alternative for patients requiring bronchodilation therapy . This compound has garnered attention for its potential applications in various therapeutic contexts, particularly in oncology, where derivatives of acefylline have been explored for anticancer activities .
Acefylline piperazine is classified under the category of xanthine derivatives, which includes other compounds like caffeine and theophylline. It is synthesized from theophylline and exists as a piperazine salt. The compound's chemical properties allow it to function effectively as a bronchodilator, enhancing airflow in patients with obstructive airway diseases .
The synthesis of acefylline piperazine typically involves:
A common method involves dissolving theophylline in an appropriate solvent, followed by the addition of piperazine. The mixture is then heated to promote salt formation, and the product is isolated through crystallization techniques. Thin-layer chromatography is often employed to monitor reaction progress and purity .
Acefylline piperazine can be represented structurally as follows:
The molecular structure shows significant interactions between nitrogen atoms in both the xanthine and piperazine rings, contributing to its pharmacological activity.
Acefylline piperazine can undergo various chemical reactions, including:
Reactions are typically monitored using spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm product formation and purity .
The mechanism by which acefylline piperazine exerts its bronchodilator effects involves:
Research indicates that acefylline piperazine has a more favorable pharmacokinetic profile compared to traditional xanthines, contributing to its efficacy and safety in clinical use .
Relevant analyses include IR spectroscopy showing characteristic peaks for functional groups present in the molecule .
Acefylline piperazine has several scientific uses:
Acefylline piperazine is formally identified as 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetic acid compound with piperazine (2:1). This nomenclature reflects its dual-component nature, comprising acefylline (a xanthine derivative) and piperazine in a fixed stoichiometric ratio. The acefylline component itself is designated as (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid by IUPAC rules [2] [6]. The compound is marketed and referenced under multiple synonyms, including:
Table 1: Common Synonyms of Acefylline Piperazine
Synonym | Reference Source |
---|---|
Dynaphylline | Brand name [5] |
Etaphylline | Pharmaceutical use [5] |
Acepifylline | Chemical literature [6] |
7-Theophyllineacetic acid piperazine salt | Structural description [2] |
Piperazine theophylline ethanoate | Systematic variant [6] |
Reported molecular formulas for acefylline piperazine vary significantly across sources due to differing representations of its salt complex:
Table 2: Molecular Formula Variations
Formula Type | Molecular Formula | Molar Mass (g/mol) | Stoichiometry |
---|---|---|---|
Acefylline monomer | C₉H₁₀N₄O₄ | 238.20 | Base molecule [3] |
Simplified salt | C₁₃H₂₀N₆O₄ | 324.34 | 1:1 Acefylline:Piperazine [9] |
Full coordination complex | C₁₀₀H₁₅₀N₄₆O₃₂ | 2508.55 | 8:7 Acefylline:Piperazine [5] |
The discrepancies arise from the compound’s non-covalent bonding between acefylline anions and piperazine cations, leading to variable crystalline forms or analytical representations [1] [4].
Acefylline piperazine holds multiple CAS registry numbers, reflecting its complex identity:
Regulatory classifications include:
Table 3: Registry Identifiers
Registry System | Identifier | Reference |
---|---|---|
CAS | 18833-13-1 | [3] [6] |
CAS | 18428-63-2 | [9] |
FDA UNII | 12I91IOS6Z | [5] |
Table 4: Regulatory Classifications
System | Code/Designation | Use Classification |
---|---|---|
WHO ATC | R03DA09 | Bronchodilator (xanthine derivatives) [2] |
INN | 1583 | International Nonproprietary Name [5] |
Acefylline synthesis originates from theophylline (1,3-dimethylxanthine), a plant-derived xanthine alkaloid. The critical modification involves:
Pharmaceutical cocrystal technology further optimizes intermediates. Dicarboxylic acids (e.g., oxalic, malonic acid) enhance solubility and stability through hydrogen bonding or charge-assisted hydrogen bonds (CAHB) with acefylline’s carboxylate group [7].
Piperazine (C₄H₁₀N₂) incorporation exploits its di-basic nature, enabling proton acceptance from acefylline’s carboxylic acid group. The salt formation process involves:
Optimized synthesis reduces theophylline-related impurities (e.g., residual theobromine) to <0.1%, validated via HPLC with UV detection at 245 nm [9].
Concluding Remarks
Acefylline piperazine exemplifies the interplay between precise chemical identity and deliberate synthetic design. Its structural complexity—manifested in nomenclature variations, molecular formula discrepancies, and regulatory classifications—necessitates rigorous analytical characterization. The synthesis leverages xanthine chemistry and supramolecular interactions to form a stable, bioactive complex. Future research may explore cocrystallization techniques to further modulate its physicochemical properties, broadening therapeutic applications.
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: